molecular formula C15H15FN6O B6436569 6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine CAS No. 2548979-42-4

6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine

Cat. No.: B6436569
CAS No.: 2548979-42-4
M. Wt: 314.32 g/mol
InChI Key: RNSZXYRZEDVASH-UHFFFAOYSA-N
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Description

6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine is a complex organic compound that features a pyrrolidine ring, a fluoropyridine moiety, and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine typically involves multiple steps, starting with the preparation of the fluoropyridine and pyrrolidine intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine apart is its combination of a fluoropyridine moiety with a purine base, which may confer unique biological activities and therapeutic potential not seen in other compounds.

Properties

IUPAC Name

6-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O/c16-11-1-2-12(17-5-11)23-7-10-3-4-22(6-10)15-13-14(19-8-18-13)20-9-21-15/h1-2,5,8-10H,3-4,6-7H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSZXYRZEDVASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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